
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid, also known as CDA, is a small molecule that has recently gained attention in the scientific community due to its potential applications in biochemical research. CDA is a highly versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further study. In
Mechanism of Action
The mechanism of action of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition results in the disruption of DNA synthesis and the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, this compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, including both gram-positive and gram-negative species. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid in lab experiments is its versatility. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.
Future Directions
There are many potential areas of future research involving 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs for cancer therapy, with the goal of improving efficacy and reducing toxicity. Additionally, the use of this compound as a tool for studying various cellular processes, such as DNA synthesis and cell cycle regulation, is an area of ongoing research.
Synthesis Methods
The synthesis of 2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid involves the reaction of 2-methyl-1,3-dioxoisoindoline with cyanoacetic acid in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid with a yield of approximately 70%. The synthesis of this compound has been optimized over the years, with various modifications to the reaction conditions resulting in higher yields and purities.
Scientific Research Applications
2-Cyano-2-(1,3-dioxoisoindolin-2-yl)acetic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This inhibition is thought to occur through the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
properties
CAS RN |
107731-86-2 |
|---|---|
Molecular Formula |
C11H6N2O4 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
2-cyano-2-(1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-8(11(16)17)13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,(H,16,17) |
InChI Key |
CSXRISGYBVCIGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C#N)C(=O)O |
synonyms |
2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro-1,3-dioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
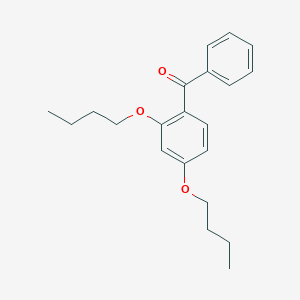
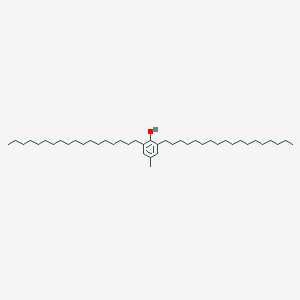
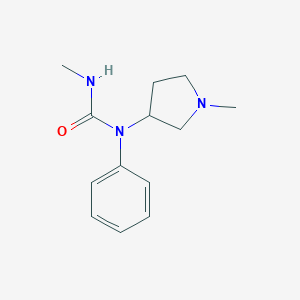
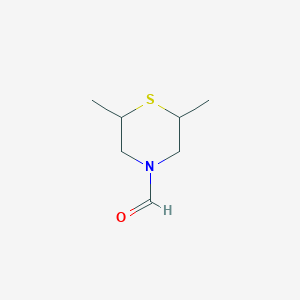
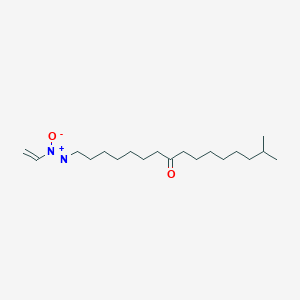



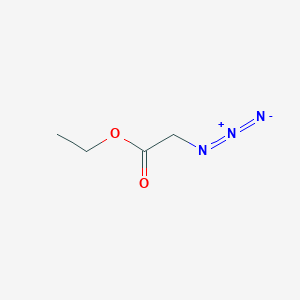

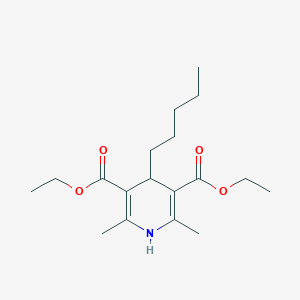

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)